Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate typically involves the esterification of 4-bromo-3-methylphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of derivatives like ethyl 2-(4-azido-3-methylphenyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(4-bromo-3-methylphenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetic acid.
Scientific Research Applications
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The bromine and carbonyl groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromo-3-methylphenyl)acetate: Lacks the carbonyl group, leading to different reactivity and applications.
Ethyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Ethyl 2-(4-bromo-3-methylphenyl)-2-hydroxyacetate:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-3-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
PKUOQTIEFXFGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
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